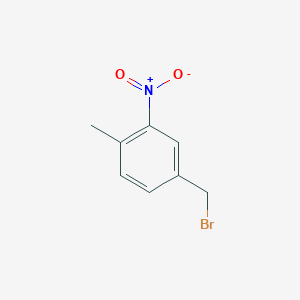

4-(Bromomethyl)-1-methyl-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTHBBJFYJTYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504747 | |

| Record name | 4-(Bromomethyl)-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74101-68-1 | |

| Record name | 4-(Bromomethyl)-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1-methyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Bromomethyl 1 Methyl 2 Nitrobenzene

Established Synthetic Pathways and Precursors

Established methods for synthesizing 4-(bromomethyl)-1-methyl-2-nitrobenzene primarily involve the regioselective bromination of the methyl group on the 4-methyl-2-nitrotoluene backbone. The success of this approach is highly dependent on the efficient synthesis of the precursor itself.

Regioselective Bromination Approaches

The conversion of 4-methyl-2-nitrotoluene to 4-(bromomethyl)-1-methyl-2-nitrobenzene requires the specific bromination of the benzylic methyl group, avoiding electrophilic substitution on the aromatic ring. This is achieved through free-radical substitution mechanisms.

The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent. bohrium.comnih.gov This reaction is typically initiated by either ultraviolet (UV) irradiation or the addition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. thieme-connect.comscientificupdate.com The reaction is usually conducted in a non-polar solvent, traditionally carbon tetrachloride (CCl₄), which is now often replaced due to toxicity concerns. bohrium.comthieme-connect.com

The key to the regioselectivity of this reaction lies in the stability of the benzylic radical intermediate formed by the abstraction of a hydrogen atom from the methyl group. This radical is stabilized by resonance with the aromatic ring, making it more susceptible to attack by a bromine radical than the hydrogens on the aromatic ring. The use of NBS is advantageous as it provides a low, constant concentration of molecular bromine (Br₂), which is generated in situ, minimizing the competing ionic electrophilic addition of bromine to the aromatic ring. bohrium.com

An alternative approach involves the direct use of molecular bromine (Br₂) under photochemical conditions. nih.gov Exposing a mixture of the toluene (B28343) derivative and bromine to light of a suitable wavelength generates bromine radicals, which then initiate the benzylic bromination. nih.gov Careful control of the reaction conditions, such as temperature and the rate of bromine addition, is crucial to favor monobromination and prevent the formation of the dibrominated product. google.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or UV light, reflux in CCl₄ (or alternative solvent) | High selectivity for benzylic position, convenient solid reagent. bohrium.com | Often requires toxic solvents, potential for side reactions if not controlled. thieme-connect.com |

| Molecular Bromine (Br₂) | UV light irradiation, controlled temperature. | Direct brominating agent. | Can lead to aromatic bromination, difficult to handle (volatile, corrosive). nih.gov |

Precursor Synthesis and Functional Group Transformations

One major route to 4-methyl-2-nitrotoluene is the direct nitration of toluene using a mixture of nitric acid and sulfuric acid. google.com This electrophilic aromatic substitution reaction, however, produces a mixture of isomers, primarily 2-nitrotoluene (B74249) and 4-nitrotoluene, with a smaller amount of 3-nitrotoluene. google.com The separation of these isomers is necessary and is typically achieved by fractional distillation and crystallization, which can be a complex and energy-intensive process. google.com

A more regioselective, albeit longer, synthetic route starts from p-toluidine (B81030) (4-methylaniline). The highly activating amino group in p-toluidine directs nitration to the positions ortho to it. To control the reaction and prevent oxidation of the amino group, it is first protected, commonly by acetylation with acetic anhydride (B1165640) to form N-acetyl-p-toluidine. rsc.orgresearchgate.net Nitration of N-acetyl-p-toluidine with a mixture of nitric and sulfuric acid yields 4-methyl-2-nitro-acetanilide with high regioselectivity. researchgate.net

Following nitration, two key functional group transformations are required:

De-protection: The acetyl group is removed by hydrolysis, typically under acidic or basic conditions, to yield 4-methyl-2-nitroaniline (B134579).

Diazotization and Sandmeyer Reaction: The amino group of 4-methyl-2-nitroaniline is then converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr). wordpress.com The subsequent Sandmeyer reaction, using a copper(I) bromide (CuBr) catalyst, displaces the diazonium group with a bromine atom to yield 4-bromo-1-methyl-2-nitrobenzene. rsc.orgresearchgate.net While this route provides the bromo-substituted aromatic ring, a similar strategy starting from 4-methyl-2-nitroaniline can be used to generate other precursors if needed. The synthesis of 4-methyl-2-nitrotoluene from p-toluidine involves protection, nitration, deprotection, diazotization, and then reduction of the diazonium salt (e.g., with hypophosphorous acid) to remove the amino group functionality entirely, leaving 4-methyl-2-nitrotoluene.

Novel and Evolving Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of compounds like 4-(bromomethyl)-1-methyl-2-nitrobenzene. These novel routes often incorporate catalysis, green chemistry principles, and continuous manufacturing technologies.

Catalyst-Mediated Synthesis of the Compound

Modern synthetic approaches have explored the use of catalysts to improve the efficiency and selectivity of benzylic bromination. Lewis acids have been shown to catalyze the reaction effectively. For instance, zirconium(IV) chloride (ZrCl₄) has been used to catalyze benzylic bromination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), a brominating agent, under mild conditions. nih.gov This catalytic system is believed to proceed via a radical generation pathway. nih.gov Similarly, indium chloride has been identified as a water-tolerant green catalyst for benzylic bromination, showing high activity with various toluene derivatives. rsc.org

Photocatalysis represents another evolving strategy. Photocatalytic oxidative benzylic bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) offers a greener alternative for synthesizing benzyl (B1604629) bromides. nih.gov This process, often carried out in a microchannel reactor for safety, uses light to initiate the reaction, avoiding the need for traditional radical initiators. nih.gov Triphenylphosphine selenide (B1212193) has also been reported to catalyze benzylic bromination with NBS through a Lewis basic activation of a radical mechanism. researchgate.netresearchgate.net

| Catalyst Type | Example | Brominating Agent | Key Features |

|---|---|---|---|

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | DBDMH | High catalytic activity under mild conditions. nih.gov |

| Lewis Acid | Indium chloride (InCl₃) | NBS | Water-tolerant, suitable for greener processes. rsc.org |

| Photocatalysis | Light irradiation (e.g., blue LEDs) | HBr / H₂O₂ | Green process, avoids traditional initiators. nih.gov |

| Lewis Base | Triphenylphosphine selenide | NBS | Activates a radical mechanism under mild conditions. researchgate.net |

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of 4-(bromomethyl)-1-methyl-2-nitrobenzene, this involves replacing hazardous reagents and solvents and improving energy efficiency.

A significant focus has been on finding alternatives to chlorinated solvents like carbon tetrachloride. researchgate.net More environmentally benign solvents such as diethyl carbonate, acetonitrile (B52724), and even water have been successfully used for benzylic bromination. acs.orgrsc.org Ionic liquids have also been explored as recyclable reaction media that can accelerate certain bromination reactions. thieme-connect.com

Alternative brominating agents are also a key aspect of greener synthesis. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and tribromoisocyanuric acid are considered more environmentally benign than traditional reagents. researchgate.netresearchgate.net Furthermore, methods that generate bromine in situ from sources like hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂) are being developed to avoid the handling and transport of hazardous molecular bromine. nih.govnih.gov

Microwave-assisted synthesis is another green technique applied to benzylic bromination. rsc.orgresearchgate.net Microwave irradiation can significantly reduce reaction times compared to conventional heating, leading to energy savings and often cleaner reactions with higher yields. rsc.orgscilit.com

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous or difficult to scale up, such as photochemical brominations. rsc.orgdigitellinc.com

Continuous-flow protocols for light-induced benzylic bromination have been developed using simple reactors made from transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), and common light sources like compact fluorescent lamps (CFLs). acs.orgorganic-chemistry.org These systems allow for uniform irradiation of the reaction mixture, improving reaction efficiency and control. rsc.org The use of acetonitrile as a solvent in these flow systems avoids hazardous chlorinated solvents. acs.orgorganic-chemistry.org

Flow chemistry also enhances safety. For instance, generating and using hazardous reagents like molecular bromine in situ within a continuous flow reactor minimizes the amount of the hazardous substance present at any given time. rsc.orgnih.govrsc.org This is particularly beneficial for highly exothermic reactions, as the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing thermal runaways. rsc.org

The scalability of photochemical reactions is a major challenge in batch processes due to the limited penetration of light. Continuous flow reactors overcome this limitation, enabling multigram- to kilogram-scale production by simply extending the operation time or by "numbering up" multiple reactor units. digitellinc.comacs.org This technology paves the way for the industrial-scale implementation of greener and more efficient synthetic methodologies for producing benzylic bromides. digitellinc.com

Optimization of Synthetic Yields and Selectivity for 4-(Bromomethyl)-1-methyl-2-nitrobenzene

The synthesis of 4-(bromomethyl)-1-methyl-2-nitrobenzene typically proceeds via the radical bromination of the benzylic methyl group of 4-methyl-2-nitrotoluene. A significant challenge in this synthesis is achieving high yields and selectivity, as side reactions such as over-bromination (leading to dibrominated products) and competing electrophilic aromatic substitution can occur. researchgate.netscientificupdate.com The Wohl-Ziegler reaction, which commonly employs N-Bromosuccinimide (NBS) and a radical initiator, is a foundational method for this transformation. scientificupdate.commasterorganicchemistry.com Optimization of this process is critical for isolating the desired monobrominated product efficiently.

Process Parameter Optimization

The yield and selectivity of the benzylic bromination of nitrotoluene derivatives are highly sensitive to various process parameters. Key factors that can be manipulated to optimize the reaction outcome include the choice of solvent, catalyst, initiator, and reaction medium.

One of the primary challenges is controlling the reaction to favor the desired benzylic monobromination over competing pathways. scientificupdate.com For instance, in the bromination of activated aromatic compounds, electrophilic aromatic substitution can out-compete benzylic bromination. researchgate.net Research has shown that reaction conditions can be tuned to selectively favor one pathway over the other. In a study involving a trityl cation (TrBF4) catalyst, performing the reaction in the absence of light completely suppressed the radical benzylic bromination pathway, leading exclusively to the product of aromatic bromination. researchgate.net Conversely, the presence of light is crucial for initiating the radical mechanism required for benzylic bromination. researchgate.net

The choice of solvent also plays a critical role. The use of a more polar solvent like acetonitrile has been shown to favor the formation of intermediate ionic species involved in electrophilic aromatic substitution, thereby increasing selectivity for ring bromination and reducing reaction times. researchgate.net

Electrochemical methods offer an alternative and highly controllable approach to benzylic bromination. A study on the side-chain bromination of 4-nitrotoluene, a structurally similar substrate, demonstrated that high yields and selectivity could be achieved by optimizing electrode materials, solvents, and current density. iosrjournals.org This electrochemical method utilizes an aqueous solution of potassium bromide as the supporting electrolyte at room temperature. iosrjournals.org The results indicate that platinum electrodes in an acetonitrile solvent system provide the highest yields. iosrjournals.org

The following tables summarize key findings from optimization studies relevant to the synthesis of 4-(bromomethyl)-1-methyl-2-nitrobenzene.

Table 1: Effect of Solvent and Current Density on Electrochemical Bromination of 4-Nitrotoluene iosrjournals.org

| Electrode Material | Solvent | Current Density (A/dm²) | Product Yield (%) |

|---|---|---|---|

| Platinum | Acetonitrile | 3 | 82 |

| Platinum | Acetonitrile | 5 | 99 |

| Platinum | Acetonitrile | 7 | 74 |

| Platinum | Dichloromethane | 3 | 78 |

| Platinum | Dichloromethane | 5 | 86 |

| Platinum | Dichloromethane | 7 | 66 |

| Platinum | 1-Butanol | 3 | 51 |

| Platinum | 1-Butanol | 5 | 67 |

| Platinum | 1-Butanol | 7 | 45 |

Table 2: Optimization of Chemoselectivity in Bromination of 1-methylnaphthalene researchgate.net

| Catalyst | Conditions | Solvent | Product Selectivity (Benzylic : Aromatic) |

|---|---|---|---|

| TrBF₄ (2.0 mol%) | NBS, 55 W Light | Dichloromethane (DCM) | 2 : 98 |

| TrBF₄ (2.0 mol%) | NBS, No Light | Dichloromethane (DCM) | 0 : 100 |

| TrBF₄ (2.0 mol%) | NBS, No Light | Acetonitrile | 0 : 100 (Faster Reaction) |

Stereochemical Considerations in Synthesis

The molecule 4-(bromomethyl)-1-methyl-2-nitrobenzene is achiral. It does not possess any stereocenters, and its structure is superimposable on its mirror image. The key functional group, the bromomethyl group (-CH2Br), does not create a chiral center at the benzylic carbon. Consequently, the synthesis of this compound does not produce stereoisomers, such as enantiomers or diastereomers. Therefore, stereochemical considerations, including the control of stereoselectivity or the separation of stereoisomers, are not applicable to the synthetic strategies for 4-(bromomethyl)-1-methyl-2-nitrobenzene.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(Bromomethyl)-1-methyl-2-nitrobenzene |

| 4-methyl-2-nitrotoluene |

| N-Bromosuccinimide (NBS) |

| Acetonitrile |

| Dichloromethane |

| 1-Butanol |

| 4-nitrotoluene |

| Potassium Bromide |

Reactivity and Mechanistic Investigations of 4 Bromomethyl 1 Methyl 2 Nitrobenzene

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic C-Br bond in 4-(bromomethyl)-1-methyl-2-nitrobenzene is susceptible to cleavage, making the benzylic carbon an electrophilic center that readily participates in nucleophilic substitution reactions. Due to resonance stabilization of the potential benzylic carbocation by the aromatic ring, these reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The operative pathway is influenced by several factors, including the nature of the attacking nucleophile, solvent polarity, and the presence of catalysts.

Influence of Nucleophile Nature on Reaction Pathways

The strength and concentration of the nucleophile are critical in determining the reaction mechanism. Strong, high-concentration nucleophiles favor the SN2 pathway, which involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of configuration if the carbon is a stereocenter. masterorganicchemistry.com In contrast, weak or neutral nucleophiles (like water or alcohols) favor the SN1 mechanism. libretexts.org This pathway involves a two-step process initiated by the slow, rate-determining departure of the bromide ion to form a resonance-stabilized benzylic carbocation intermediate, which is then rapidly captured by the nucleophile. masterorganicchemistry.comyoutube.com

The nature of the nucleophile also dictates the type of product formed. A variety of nucleophiles can be employed to introduce different functional groups at the benzylic position.

Table 1: Examples of Nucleophilic Substitution Products from 4-(Bromomethyl)-1-methyl-2-nitrobenzene

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide | (4-methyl-2-nitrophenyl)methanol | Alcohol |

| Cyanide (CN⁻) | Sodium Cyanide | 2-(4-methyl-2-nitrophenyl)acetonitrile | Nitrile |

| Azide (N₃⁻) | Sodium Azide | 1-(Azidomethyl)-4-methyl-2-nitrobenzene | Azide |

| Iodide (I⁻) | Sodium Iodide | 1-(Iodomethyl)-4-methyl-2-nitrobenzene | Alkyl Iodide |

This table is illustrative of typical nucleophilic substitution reactions at a benzylic bromide.

Kinetic and Thermodynamic Parameters of Substitution Reactions

The kinetics of the substitution reaction provide insight into the mechanism. For an SN2 reaction, the rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). libretexts.org For an SN1 reaction, the rate is only dependent on the concentration of the substrate, as the formation of the carbocation is the rate-determining step (Rate = k[Substrate]). libretexts.org

While specific kinetic and thermodynamic data for 4-(bromomethyl)-1-methyl-2-nitrobenzene are not extensively documented in readily available literature, analysis of analogous substituted benzyl (B1604629) bromides provides a framework for understanding its reactivity. For instance, studies on the solvolysis of substituted benzyl bromides in 80% ethanol (B145695) show a shift from SN2 to SN1 mechanisms depending on the electronic nature of the ring substituents. researchgate.net The presence of the electron-withdrawing nitro group in 4-(bromomethyl)-1-methyl-2-nitrobenzene would destabilize the formation of a positive charge at the benzylic position, thus disfavoring a pure SN1 mechanism and making an SN2 or borderline mechanism more likely, especially with strong nucleophiles.

Table 2: Relative Solvolysis Rates of Substituted Benzyl Bromides in 80% Aqueous Ethanol

| Substituent (para) | Relative Rate (k/k₀) | Likely Mechanism |

|---|---|---|

| -OCH₃ | 3300 | SN1 |

| -CH₃ | 35 | SN1/borderline |

| -H | 1 | SN2/borderline |

| -Cl | 0.77 | SN2 |

Data adapted from studies on analogous p-substituted benzyl bromides to illustrate electronic effects. The values are representative and highlight the trend.

Solvent Effects and Catalysis in SN1/SN2 Processes

The choice of solvent plays a crucial role in directing the reaction pathway. vanderbilt.edu

Polar protic solvents , such as water, methanol, and ethanol, are capable of hydrogen bonding. They effectively solvate both the leaving group (bromide anion) and the carbocation intermediate, thereby stabilizing them. This stabilization lowers the activation energy for the ionization step, making polar protic solvents ideal for promoting SN1 reactions. libretexts.orgkhanacademy.org

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles but lack acidic protons for hydrogen bonding. These solvents can solvate cations but leave anions (the nucleophile) relatively "naked" and more reactive. libretexts.org Consequently, polar aprotic solvents accelerate the rate of SN2 reactions. libretexts.org

Catalysis can also influence these reactions. For example, Lewis acids can coordinate to the bromine atom, making it a better leaving group and promoting the SN1 pathway. Phase-transfer catalysts are often employed in reactions with anionic nucleophiles (like CN⁻ or OH⁻) that have poor solubility in the organic solvents where the substrate is dissolved.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo various chemical transformations, most notably reduction.

Reduction Methodologies and Amine Derivatization

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion is a cornerstone of synthetic chemistry, as the resulting aniline (B41778) derivative, in this case, (4-(bromomethyl)-1-methylphenyl)amine, opens up a vast array of further chemical modifications. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups. wikipedia.org

Common reduction methodologies include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). lkouniv.ac.in

Metal-Acid Systems: A classic and robust method involves the use of a metal, such as Tin (Sn), Iron (Fe), or Zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). lkouniv.ac.in

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C).

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temp. | Clean, high yield; may also reduce other groups. |

| Sn, HCl | Reflux | Strong conditions, effective for many substrates. |

| Fe, HCl/CH₃COOH | Reflux | Milder than Sn/HCl, often preferred industrially. |

| Zn, NH₄Cl | Aqueous solution | Reduces nitro groups to hydroxylamines. wikipedia.org |

Once the amine, 4-(aminomethyl)-2-methylaniline, is formed, it can be readily derivatized. For instance, it can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents, or it can be acylated, alkylated, or used in the synthesis of heterocyclic compounds. nih.gov

Alternative Reactivity Pathways of the Nitro Moiety

Beyond reduction to an amine, the nitro group can participate in other reactions. The strong electron-withdrawing character of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly when other leaving groups are present at the ortho or para positions. nih.govresearchgate.net

Partial reduction of the nitro group can also lead to other functional groups. Depending on the reducing agent and reaction conditions, intermediates such as nitroso compounds (-NO) or hydroxylamines (-NHOH) can be isolated. wikipedia.orglibretexts.org For example, reduction with zinc dust in the presence of ammonium chloride typically yields the corresponding N-arylhydroxylamine. wikipedia.org These intermediates are themselves valuable for further synthetic transformations. In some cases, the nitro group can also act as a leaving group in transition-metal-catalyzed cross-coupling reactions. nih.gov

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene (B151609) ring in 4-(bromomethyl)-1-methyl-2-nitrobenzene is governed by the electronic and steric effects of its three substituents: a methyl group (-CH₃) at position 1, a nitro group (-NO₂) at position 2, and a bromomethyl group (-CH₂Br) at position 4. The interplay of these groups dictates the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on 4-(bromomethyl)-1-methyl-2-nitrobenzene is determined by the directing effects of the existing substituents. unizin.orgchemguide.co.uk

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent that directs incoming electrophiles to the ortho and para positions (C3 and C5) through a positive inductive effect and hyperconjugation. chemguide.co.uklibretexts.org

Nitro Group (-NO₂): This group is strongly deactivating due to its powerful electron-withdrawing nature (both inductive and resonance effects). It acts as a meta-director, guiding electrophiles to the C5 position. libretexts.orgijrti.orglibretexts.org

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom. Like other alkyl groups, it is considered an ortho, para-director, influencing positions C3 and C5.

The cumulative effect of these substituents points towards a clear regiochemical preference. The methyl group directs to C3 and C5, while the nitro group directs to C5. The bromomethyl group also directs to C3 and C5. Therefore, the C5 position is electronically favored by all three directing groups, making it the most probable site for electrophilic attack. Substitution at C3 is electronically supported by the methyl and bromomethyl groups but is sterically hindered by the adjacent methyl group at C1. Substitution at C6 is electronically disfavored. Consequently, electrophilic substitution reactions such as nitration or halogenation are predicted to yield the 5-substituted product as the major isomer.

| Substituent (Position) | Electronic Effect | Reactivity Effect | Directing Positions |

|---|---|---|---|

| -CH₃ (C1) | Electron-donating (+I, Hyperconjugation) | Activating | C3, C5 |

| -NO₂ (C2) | Electron-withdrawing (-I, -R) | Strongly Deactivating | C5 |

| -CH₂Br (C4) | Electron-withdrawing (-I) | Weakly Deactivating | C3, C5 |

Cross-Coupling Reactions Involving Ring Functionality

While the benzylic bromide of 4-(bromomethyl)-1-methyl-2-nitrobenzene is a primary site for many reactions, modern catalytic methods enable functionalization directly on the aromatic ring. Traditional cross-coupling reactions often require a halide or triflate on the ring as a leaving group. However, advanced strategies such as C-H activation and denitrative coupling provide pathways for ring functionalization. nih.gov

Nitro-Directed C-H Activation: The nitro group can serve as a directing group in transition-metal-catalyzed C-H activation reactions. rsc.org Palladium catalysts, for example, can coordinate to the oxygen atoms of the nitro group, facilitating the regioselective activation and functionalization of the C-H bond at the ortho position (C3). This allows for the introduction of aryl, alkyl, or other functional groups directly onto the ring, providing a powerful tool for derivatization that complements classical EAS. rsc.org

Denitrative Cross-Coupling: A more recent and innovative approach involves using the nitro group itself as a leaving group in cross-coupling reactions. nih.govacs.orgresearchgate.net Catalyst systems, typically based on palladium with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can achieve the oxidative addition of the C-NO₂ bond to the metal center. rsc.orgresearchgate.net This enables reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, treating the nitroarene as an equivalent to an aryl halide. organic-chemistry.orgnih.gov This methodology significantly streamlines synthesis by leveraging readily available nitroarenes. researchgate.net

| Strategy | Reaction Site | Description | Potential Reaction Type |

|---|---|---|---|

| Nitro-Directed C-H Activation | C3-H | The nitro group directs a metal catalyst to functionalize the adjacent C-H bond. | Ortho-Arylation, Ortho-Alkylation |

| Denitrative Coupling | C2-NO₂ | The nitro group is displaced and acts as a leaving group in a metal-catalyzed coupling. | Suzuki-Miyaura, Buchwald-Hartwig |

Advanced Mechanistic Elucidation Techniques

Understanding the precise mechanisms of reactions involving 4-(bromomethyl)-1-methyl-2-nitrobenzene requires sophisticated analytical and theoretical methods. These techniques provide insights into reaction intermediates, transition states, and kinetic profiles that are not accessible through simple product analysis.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for probing reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can measure the kinetic isotope effect (KIE), which is the ratio of the reaction rates (k_light/k_heavy). wikipedia.org

For electrophilic aromatic substitution, the measurement of a deuterium (B1214612) KIE can determine the rate-determining step. libretexts.org If the C-H bond is broken in the slowest step of the reaction, a significant primary KIE (typically > 2) will be observed. However, for many EAS reactions, such as nitration, the rate-determining step is the initial attack of the electrophile to form the carbocation intermediate (arenium ion), with the subsequent proton loss being fast. masterorganicchemistry.com In such cases, no significant KIE is observed (kH/kD ≈ 1). libretexts.org A study on the title compound where a hydrogen at C5 is replaced by deuterium could definitively establish whether C-H bond cleavage is rate-limiting for a given electrophilic substitution reaction.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of a chemical reaction as it proceeds. nih.gov This provides direct evidence for the formation and consumption of reactants, intermediates, and products. researchgate.net

For reactions of 4-(bromomethyl)-1-methyl-2-nitrobenzene, an in situ FT-IR probe could be used to track the characteristic vibrational bands of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹) and other functional groups. nih.govacs.org Any shifts or changes in intensity would provide kinetic data and could indicate the formation of intermediate species. Similarly, in situ NMR spectroscopy could be employed to observe the reaction mixture directly in an NMR tube, potentially allowing for the detection of short-lived intermediates like the arenium ion in EAS reactions, which would exhibit characteristic shifts for the sp³-hybridized carbon in the ring. nih.govlongdom.org

Computational Chemistry for Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. acs.orgresearchgate.netnih.gov By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, transition states, and products. irjet.net

For the electrophilic substitution of 4-(bromomethyl)-1-methyl-2-nitrobenzene, DFT calculations can be used to determine the activation energies for electrophilic attack at each of the possible positions on the aromatic ring (C3, C5, C6). ijrti.orgrsc.org Such calculations would be expected to confirm that the transition state leading to substitution at C5 has the lowest activation energy, thus predicting it as the major product, in agreement with the analysis of substituent effects. rsc.org Furthermore, computational models can provide detailed geometries of transition states and help rationalize the mechanisms of more complex processes like C-H activation and denitrative cross-coupling.

| Position of Substitution | Predicted Relative ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|

| C3 | Higher | Minor product (steric hindrance) |

| C5 | Lowest | Major product (electronic favorability) |

| C6 | Highest | Trace or no product |

Derivatization and Functionalization Strategies Employing 4 Bromomethyl 1 Methyl 2 Nitrobenzene

Synthesis of Substituted Benzyl (B1604629) Ethers, Esters, and Amines

The benzylic bromide in 4-(bromomethyl)-1-methyl-2-nitrobenzene serves as an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, carboxylates, and amines. These reactions typically proceed via a nucleophilic substitution mechanism (SN2), leading to the formation of substituted benzyl ethers, esters, and amines, respectively.

Etherification reactions involving 4-(bromomethyl)-1-methyl-2-nitrobenzene are commonly achieved through the Williamson ether synthesis. In this method, an alcohol is first deprotonated by a suitable base, such as sodium hydride (NaH) or a milder base like silver oxide (Ag₂O) for sensitive substrates, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion to form the corresponding benzyl ether. The choice of base and reaction conditions can be tailored to the specific alcohol being used.

Esterification can be accomplished by reacting 4-(bromomethyl)-1-methyl-2-nitrobenzene with a carboxylate salt. The carboxylate anion, typically generated by treating a carboxylic acid with a base like sodium bicarbonate or triethylamine, displaces the bromide to form the benzyl ester. This method is a direct and efficient way to introduce the 4-methyl-2-nitrobenzyl moiety as a protecting group or as a key structural component.

Table 1: Representative Etherification and Esterification Reactions This table presents hypothetical reaction examples based on established chemical principles for 4-(Bromomethyl)-1-methyl-2-nitrobenzene.

| Reactant (Nucleophile) | Reagents | Product |

| Ethanol (B145695) | NaH, THF | 4-(Ethoxymethyl)-1-methyl-2-nitrobenzene |

| Phenol | K₂CO₃, Acetone | 1-Methyl-2-nitro-4-(phenoxymethyl)benzene |

| Acetic Acid | NaHCO₃, DMF | (4-Methyl-2-nitrobenzyl) acetate (B1210297) |

| Benzoic Acid | Triethylamine, CH₂Cl₂ | (4-Methyl-2-nitrobenzyl) benzoate |

The reaction of 4-(bromomethyl)-1-methyl-2-nitrobenzene with primary or secondary amines provides a direct route to the synthesis of N-substituted benzylamines. This amination reaction typically proceeds by nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Furthermore, this reagent can be employed in the synthesis of nitrogen-containing heterocycles. By reacting with bifunctional nucleophiles, such as amino alcohols or diamines, intramolecular cyclization can be facilitated to form various heterocyclic ring systems. The 4-methyl-2-nitrobenzyl group can be strategically incorporated into these structures, which are prevalent in many biologically active compounds.

Table 2: Examples of Amination Reactions This table presents hypothetical reaction examples based on established chemical principles for 4-(Bromomethyl)-1-methyl-2-nitrobenzene.

| Amine | Base | Product |

| Diethylamine | K₂CO₃ | N,N-Diethyl-1-(4-methyl-2-nitrophenyl)methanamine |

| Aniline (B41778) | Triethylamine | N-(4-Methyl-2-nitrobenzyl)aniline |

| Piperidine | NaHCO₃ | 1-((4-Methyl-2-nitrophenyl)methyl)piperidine |

Construction of Carbon-Carbon Bonds via the Benzylic Bromide

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the benzylic bromide of 4-(bromomethyl)-1-methyl-2-nitrobenzene provides a valuable handle for such transformations.

The direct reaction of 4-(bromomethyl)-1-methyl-2-nitrobenzene with highly reactive organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, is generally not feasible. The presence of the nitro group on the aromatic ring makes the compound incompatible with these strong nucleophiles and bases. stackexchange.comreddit.com Grignard and organolithium reagents are known to react with nitro groups, leading to a complex mixture of products through addition to the nitro group or reduction. stackexchange.comreddit.comrsc.org This reactivity precludes the straightforward formation of a Grignard or organolithium reagent from 4-(bromomethyl)-1-methyl-2-nitrobenzene itself or its direct use as an electrophile with other Grignard or organolithium reagents without protecting the nitro group. Alternative organometallic reagents with lower basicity and higher functional group tolerance, such as organozinc or organocuprate reagents, might offer a more viable approach, although this would require specific reaction conditions.

In contrast to the challenges with highly reactive organometallics, 4-(bromomethyl)-1-methyl-2-nitrobenzene is an excellent substrate for alkylation reactions with softer carbon nucleophiles, such as cyanide and malonate anions.

The reaction with sodium or potassium cyanide, typically in a polar aprotic solvent, proceeds via an SN2 mechanism to yield (4-methyl-2-nitrophenyl)acetonitrile. pearson.comlibretexts.org This transformation is a valuable method for extending the carbon chain by one atom and introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Similarly, the alkylation of diethyl malonate and other related active methylene (B1212753) compounds is a classic and effective method for carbon-carbon bond formation. google.comlibretexts.orgfrontiersin.org Diethyl malonate is deprotonated with a base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as a nucleophile, displacing the bromide from 4-(bromomethyl)-1-methyl-2-nitrobenzene. The resulting substituted malonic ester can be further manipulated, for instance, through hydrolysis and decarboxylation to produce a substituted acetic acid derivative.

Table 3: Representative C-C Bond Forming Reactions This table presents hypothetical reaction examples based on established chemical principles for 4-(Bromomethyl)-1-methyl-2-nitrobenzene.

| Nucleophile | Base | Product |

| Sodium Cyanide | - | 2-(4-Methyl-2-nitrophenyl)acetonitrile |

| Diethyl Malonate | Sodium Ethoxide | Diethyl 2-((4-methyl-2-nitrophenyl)methyl)malonate |

| Ethyl Acetoacetate | Potassium Carbonate | Ethyl 2-((4-methyl-2-nitrophenyl)methyl)-3-oxobutanoate |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Benzylic halides, like 4-(bromomethyl)-1-methyl-2-nitrobenzene, can serve as key components in certain MCRs. tandfonline.comthieme-connect.com

One potential application involves the in situ oxidation of the benzyl bromide to the corresponding benzaldehyde. This aldehyde can then participate in well-known MCRs, such as the Passerini or Ugi reactions. For instance, treatment of 4-(bromomethyl)-1-methyl-2-nitrobenzene with an oxidizing agent like N-methylmorpholine N-oxide (NMO) or dimethyl sulfoxide (B87167) (DMSO) under appropriate conditions could generate 4-methyl-2-nitrobenzaldehyde. This intermediate, without isolation, can then be trapped with an isocyanide and a carboxylic acid (Passerini reaction) or with an isocyanide, an amine, and a carboxylic acid (Ugi reaction) to rapidly assemble complex molecular scaffolds. This approach leverages the reactivity of the benzylic position to generate a key MCR component in a one-pot fashion, enhancing synthetic efficiency. tandfonline.comthieme-connect.com

Tandem Reactions and Cascade Processes

The benzylic bromide moiety is an excellent electrophile, susceptible to nucleophilic attack. This functionality can initiate a cascade by reacting with a bifunctional or polyfunctional nucleophile. For instance, a reaction with a nucleophile containing a latent reactive site could set the stage for a subsequent intramolecular cyclization.

Potential Tandem Reaction Pathways:

| Initiating Nucleophile | Potential Subsequent Reaction | Resulting Molecular Scaffold |

| Amino alcohols | Intramolecular etherification or amidation | Heterocyclic compounds (e.g., morpholines, piperazines) |

| β-ketoesters | Intramolecular aldol (B89426) condensation or cyclization | Fused ring systems |

| Dienes | Intermolecular [4+2] cycloaddition (Diels-Alder) | Polycyclic structures |

The nitro group, being strongly electron-withdrawing, can influence the regioselectivity of these reactions and can itself be a participant in subsequent transformations within a cascade sequence. For example, following an initial substitution at the benzylic position, the nitro group could be reduced to an amine, which could then participate in an intramolecular condensation or cyclization.

Synthesis of Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on the use of versatile building blocks that can introduce specific functionalities and stereochemical control. 4-(Bromomethyl)-1-methyl-2-nitrobenzene can serve as a key starting material for the construction of elaborate organic molecules. Its utility stems from the ability of the benzylic bromide to undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Applications in Complex Synthesis:

Pharmaceutical Intermediates: The substituted nitrotoluene framework is a common motif in pharmacologically active compounds. The bromomethyl group allows for the facile introduction of this scaffold into larger molecules through alkylation of various nucleophiles such as amines, phenols, and thiols.

Natural Product Synthesis: In the total synthesis of natural products, the introduction of substituted aromatic rings is a frequent challenge. 4-(Bromomethyl)-1-methyl-2-nitrobenzene could be employed to append the 4-methyl-2-nitrophenylmethyl group to a developing molecular core.

Agrochemicals: Similar to pharmaceuticals, many agrochemicals contain substituted aromatic moieties. This compound could be a precursor for the synthesis of novel pesticides and herbicides.

The reactivity of the bromomethyl group can be harnessed in cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, after conversion to a suitable organometallic derivative. This would further expand its utility in the synthesis of complex biaryl or acetylenic structures.

Development of Novel Functional Materials Precursors

The development of new materials with tailored properties is a cornerstone of modern chemical research. The reactivity of 4-(bromomethyl)-1-methyl-2-nitrobenzene makes it a promising candidate as a precursor for novel functional materials, including polymers, oligomers, dyes, and pigments.

Polymeric and Oligomeric Derivatization

The bromomethyl group is a versatile functional handle for polymerization. It can be used to synthesize polymers through several mechanisms:

Polycondensation: By reacting with difunctional or polyfunctional nucleophiles (e.g., diamines, diols, or dithiols), 4-(bromomethyl)-1-methyl-2-nitrobenzene can be incorporated into polymer backbones. The resulting polymers would possess pendant methyl and nitro groups, which could be further modified to tune the material's properties.

Atom Transfer Radical Polymerization (ATRP): The benzylic bromide can act as an initiator for ATRP, a controlled radical polymerization technique. This would allow for the synthesis of well-defined polymers with the 4-methyl-2-nitrophenylmethyl group at one end of the polymer chain.

Post-Polymerization Modification: A pre-formed polymer with nucleophilic side chains could be functionalized by reacting it with 4-(bromomethyl)-1-methyl-2-nitrobenzene. This approach allows for the introduction of the nitroaromatic moiety onto a variety of polymer scaffolds.

The presence of the nitro group in the resulting polymers could impart interesting electronic or optical properties and could also serve as a handle for further chemical transformations, such as reduction to an amino group.

Potential Polymer Properties and Applications:

| Polymer Type | Potential Properties | Potential Applications |

| Polyesters/Polyamides | High thermal stability, specific optical properties | Engineering plastics, specialty films |

| Functionalized Polyolefins | Modified surface properties, sites for further reaction | Compatibilizers, adhesive layers |

| Block Copolymers | Self-assembly into nanostructures | Nanotechnology, drug delivery |

Dye and Pigment Synthesis Precursors

The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While 4-(bromomethyl)-1-methyl-2-nitrobenzene is not a primary aromatic amine, it can be readily converted into one.

The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This would yield 4-(bromomethyl)-1-methyl-2-aminobenzene. This resulting aniline derivative could then be diazotized and coupled with various aromatic compounds (e.g., phenols, naphthols, or other anilines) to produce a wide range of azo dyes.

The color of the resulting dyes would be influenced by the nature of the coupling partner and the substitution pattern on the benzene (B151609) ring. The presence of the bromomethyl group offers a site for further modification of the dye molecule, for example, by attaching it to a polymer or a surface to create a colored material with enhanced stability or specific solubility properties.

Applications of 4 Bromomethyl 1 Methyl 2 Nitrobenzene in Diverse Research Domains

Role in Heterocyclic Compound Synthesis

The reactivity of the bromomethyl group in 4-(bromomethyl)-1-methyl-2-nitrobenzene makes it a potent electrophile, readily undergoing nucleophilic substitution reactions. This characteristic is extensively exploited in the synthesis of a diverse array of heterocyclic compounds, which are fundamental structural motifs in many biologically active molecules and functional materials.

Formation of Indoles, Quinolines, and Related Systems

While direct, well-documented examples of the use of 4-(bromomethyl)-1-methyl-2-nitrobenzene in classic named indole (B1671886) and quinoline (B57606) syntheses are not prevalent in readily available literature, its structural features suggest its potential as a precursor in multi-step synthetic sequences. The general strategy would involve the initial alkylation of a suitable nucleophile with the bromomethyl group, followed by further transformations, such as reduction of the nitro group and subsequent cyclization, to form the desired heterocyclic ring.

For instance, in a hypothetical pathway to an indole derivative, the compound could react with a nucleophile, and the resulting intermediate could undergo a reductive cyclization, a common strategy in indole synthesis from ortho-nitro-substituted aromatics. Similarly, for quinoline synthesis, the compound could be used to introduce the C2-C3 fragment of the quinoline ring system onto an aniline (B41778) derivative, followed by cyclization and aromatization steps.

Synthesis of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles

The utility of 4-(bromomethyl)-1-methyl-2-nitrobenzene extends to the synthesis of a broader range of heterocycles containing nitrogen, sulfur, and oxygen atoms. The electrophilic nature of the benzylic bromide facilitates the formation of carbon-heteroatom bonds, a critical step in the construction of these ring systems.

Nitrogen-Containing Heterocycles: The compound is a valuable reagent for the N-alkylation of various nitrogen-containing nucleophiles, such as amines, amides, and heterocyclic amines. This reaction is a fundamental step in the synthesis of more complex nitrogenous heterocycles, which are ubiquitous in pharmaceuticals and other bioactive compounds.

Sulfur-Containing Heterocycles: In the realm of sulfur-containing heterocycles, 4-(bromomethyl)-1-methyl-2-nitrobenzene can react with sulfur nucleophiles like thiols and thioureas. These reactions can lead to the formation of thioethers, which can then be subjected to further cyclization reactions to generate various sulfur-containing ring systems. These heterocycles are of interest for their potential biological activities and applications in materials science.

Oxygen-Containing Heterocycles: Similarly, the reaction with oxygen nucleophiles, such as phenols and carboxylic acids, can lead to the formation of ethers and esters, respectively. These intermediates can be further elaborated to construct oxygen-containing heterocyclic frameworks, such as furans and pyrans, although this application is less commonly documented than its use in nitrogen and sulfur heterocycle synthesis.

Utility in Medicinal Chemistry Scaffolding Synthesis

In the field of medicinal chemistry, the discovery of novel molecular scaffolds is paramount for the development of new therapeutic agents. 4-(Bromomethyl)-1-methyl-2-nitrobenzene serves as a versatile building block for the synthesis of such scaffolds, providing a platform for the introduction of diverse functionalities and the exploration of new chemical space. chemimpex.com

Building Blocks for Pharmacologically Active Compound Precursors

The ability of 4-(bromomethyl)-1-methyl-2-nitrobenzene to undergo nucleophilic substitution reactions makes it an excellent starting material for the synthesis of precursors to pharmacologically active compounds. chemimpex.com By reacting with various nucleophiles, a wide array of derivatives can be generated, each with the potential to be further modified to create a library of compounds for biological screening. The nitro group, in particular, is a versatile functional group that can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of other functional groups, further expanding the diversity of the synthesized molecules.

Synthesis of Drug Candidate Analogues

The modification of existing drug candidates to improve their efficacy, selectivity, and pharmacokinetic properties is a crucial aspect of drug development. 4-(Bromomethyl)-1-methyl-2-nitrobenzene can be employed to create analogues of known drug molecules. chemimpex.com Its reactive bromomethyl group allows for its attachment to a core drug scaffold, introducing a nitro-substituted benzyl (B1604629) moiety that can influence the compound's interaction with its biological target. This approach allows medicinal chemists to systematically probe the structure-activity relationships of a drug candidate and optimize its therapeutic potential.

Contributions to Agrochemical and Specialty Chemical Development

The applications of 4-(bromomethyl)-1-methyl-2-nitrobenzene extend beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. Its utility as a synthetic intermediate is leveraged in the development of new pesticides and advanced materials with unique properties.

In the agrochemical sector, this compound serves as an intermediate in the production of various crop protection agents. chemimpex.com For example, related nitrobenzyl bromides are key precursors in the synthesis of certain classes of insecticides and fungicides. The introduction of the nitrobenzyl moiety can be crucial for the biological activity of the final product.

An Intermediate for Pesticides and Herbicides

The structural framework of 4-(bromomethyl)-1-methyl-2-nitrobenzene, and its closely related isomers, makes it a valuable precursor in the synthesis of agrochemicals, particularly insecticides. dtic.mil The presence of a reactive bromomethyl group, an activating nitro group, and a methyl group on a benzene (B151609) ring allows for diverse chemical modifications, leading to the creation of complex and biologically active molecules. chemimpex.com

One of the most prominent applications of a related isomer, 1-bromo-4-methyl-2-nitrobenzene, is as a key synthetic intermediate in the production of pyrethroid insecticides. rjlbpcs.com Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of pyrethrins, which are naturally occurring compounds found in chrysanthemum flowers. The synthesis of a crucial alcohol moiety with insecticidal activity, 4-methoxymethylbenzyl alcohol containing bromine, utilizes this nitrobenzene (B124822) derivative. rjlbpcs.com

While direct and extensive documentation for 4-(bromomethyl)-1-methyl-2-nitrobenzene in the synthesis of a wide array of other pesticides and herbicides is not broadly available in public literature, its chemical structure suggests its potential as a versatile building block. The reactive nature of the bromomethyl group allows for its use in introducing the 4-methyl-2-nitrophenyl moiety into larger molecules, a common strategy in the development of new agrochemical candidates. chemimpex.com

Components in Flavor, Fragrance, and Polymer Additive Synthesis

Currently, there is limited specific information in publicly accessible scientific literature and patents detailing the direct application of 4-(bromomethyl)-1-methyl-2-nitrobenzene as a key intermediate in the commercial synthesis of flavors, fragrances, or polymer additives.

However, the chemical functionalities present in the molecule offer potential pathways for such applications. The reactivity of the bromomethyl group could be utilized to introduce the substituted aromatic ring into molecules that form the basis of certain fragrances or flavors. For instance, nitroaromatic compounds are sometimes used as precursors in the synthesis of fragrance ingredients, often involving the reduction of the nitro group to an amine, which can then be further modified.

In the realm of polymer science, o-nitrobenzyl groups, which are structurally related to the subject compound, are recognized for their use as photolabile protecting groups. nih.gov This functionality allows for the alteration of polymer properties upon irradiation. While not a direct application of 4-(bromomethyl)-1-methyl-2-nitrobenzene, this highlights a potential research avenue for its use in creating photosensitive polymers or as an additive that can modify polymer characteristics upon light exposure. For example, materials science research has noted the use of the related compound, 4-bromo-2-methyl-1-nitrobenzene, in the development of specialty polymers to enhance properties such as thermal stability and chemical resistance. chemimpex.com

Application in Chemo- and Biocatalysis

The application of 4-(bromomethyl)-1-methyl-2-nitrobenzene itself as a catalyst in chemo- or biocatalytic processes is not well-documented in current research literature. However, the study of the catalytic reduction of nitroaromatic compounds, a class to which this molecule belongs, is an active area of research.

In chemical catalysis, the reduction of nitroarenes to amines is a fundamental transformation, often employing metal catalysts. dtic.mil The selective reduction of the nitro group in a molecule like 4-(bromomethyl)-1-methyl-2-nitrobenzene could be a key step in multi-step synthetic processes. The presence of other functional groups on the benzene ring can influence the efficiency and selectivity of such catalytic reductions.

Advanced Analytical and Characterization Methodologies in Research on the Compound

High-Resolution Mass Spectrometry for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of 4-(bromomethyl)-1-methyl-2-nitrobenzene. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within sub-parts-per-million (ppm) levels, which allows for the confident determination of a molecule's elemental composition. longdom.org

For 4-(bromomethyl)-1-methyl-2-nitrobenzene (C₈H₈BrNO₂), HRMS can precisely measure the mass-to-charge ratio (m/z) of its molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the chemical formula. A key feature in the mass spectrum of this compound is the isotopic pattern generated by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the molecular ion (M) and an (M+2) peak of almost equal intensity, which is a characteristic signature for monobrominated compounds. miamioh.edu

In fragmentation analysis, common pathways for aromatic nitro compounds include the loss of NO₂ and NO radicals. nih.gov For brominated aromatic compounds, a principal fragmentation is the loss of the halogen atom. miamioh.edu HRMS can be used to analyze these fragments, providing further structural confirmation. Purity assessment is achieved by detecting and identifying potential impurities, such as the starting material (4-methyl-2-nitrotoluene), dibrominated side products, or other reaction byproducts, based on their exact masses.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 229.98113 |

| [M+Na]⁺ | 251.96307 |

| [M-H]⁻ | 227.96657 |

| [M+NH₄]⁺ | 247.00767 |

| [M+K]⁺ | 267.93701 |

Data sourced from PubChemLite. uni.lu

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Structural Elucidation of Derivatives

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of protons and carbons, advanced NMR techniques are necessary for the complete structural elucidation of complex derivatives of 4-(bromomethyl)-1-methyl-2-nitrobenzene.

2D NMR Spectroscopy resolves overlapping signals and establishes connectivity between atoms. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For a derivative of 4-(bromomethyl)-1-methyl-2-nitrobenzene, COSY would show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J C-H coupling). youtube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For example, it would definitively link the benzylic protons of the -CH₂Br group to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). youtube.com HMBC is invaluable for piecing together the molecular skeleton. It can show correlations from the benzylic protons to the quaternary aromatic carbon they are attached to, as well as adjacent carbons, confirming the substitution pattern on the benzene (B151609) ring.

Solid-State NMR (SSNMR) provides structural information on materials in their solid phase. Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent effects. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. emory.edumst.edu For derivatives of 4-(bromomethyl)-1-methyl-2-nitrobenzene that are crystalline or amorphous solids, SSNMR can provide insights into:

Polymorphism: Identifying different crystalline forms of the compound.

Conformation: Determining the molecular conformation in the solid state, which may differ from that in solution.

Intermolecular Interactions: Probing packing and interactions between molecules in the crystal lattice. Nitrogen-15 SSNMR, in particular, can be used to study the electronic environment of the nitro group in different substituted nitrobenzenes. sigmaaldrich.com

X-ray Crystallography for Absolute Stereochemistry and Conformation of Complex Products

A single-crystal X-ray diffraction study was performed on the precursor compound, 1-bromo-4-methyl-2-nitrobenzene. nih.govresearchgate.net The study revealed that the compound crystallizes in an orthorhombic system. A key conformational feature is the dihedral angle between the plane of the nitro group and the benzene ring, which was determined to be 14.9 (11)°. nih.govresearchgate.net This deviation from coplanarity is influenced by the steric environment, particularly the presence of the ortho-methyl group. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.016 (5) |

| b (Å) | 14.617 (5) |

| c (Å) | 4.037 (5) |

| Temperature (K) | 181 |

Data sourced from Li et al. (2011). nih.govresearchgate.net

For chiral derivatives of 4-(bromomethyl)-1-methyl-2-nitrobenzene, X-ray crystallography is the most reliable method for determining the absolute stereochemistry. nih.gov This is achieved through the analysis of anomalous dispersion, an effect where X-rays are scattered with a phase shift by electrons. The presence of a relatively heavy atom like bromine significantly enhances this effect, making the determination of the absolute configuration more reliable. nih.gov The Flack parameter is calculated from the diffraction data; a value close to 0 confirms the correct absolute structure has been assigned, while a value near 1 indicates the inverted structure is correct. ed.ac.uk

Chromatographic Techniques (HPLC, GC) for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for both monitoring the progress of reactions involving 4-(bromomethyl)-1-methyl-2-nitrobenzene and for purifying the final products.

High-Performance Liquid Chromatography (HPLC) is frequently used to monitor the conversion of the starting material, 4-methyl-2-nitrotoluene, into the desired product. The reaction mixture can be sampled at various time points and analyzed to track the disappearance of the reactant and the appearance of the product and any byproducts, such as the dibrominated species. This allows for the optimization of reaction conditions like time, temperature, and reagent stoichiometry.

Gas Chromatography (GC) is also a powerful tool for analyzing nitroaromatic compounds. EPA Method 8091, for instance, outlines procedures for the analysis of various nitroaromatics using wide-bore capillary columns. epa.gov For 4-(bromomethyl)-1-methyl-2-nitrobenzene, a GC equipped with a detector sensitive to nitro or halogenated compounds, such as an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), would be highly effective. epa.gov GC analysis can provide excellent separation of the starting material, the monobrominated product, and the dibrominated impurity, allowing for quantitative assessment of the reaction's selectivity.

Flash Column Chromatography is the primary method for the purification of 4-(bromomethyl)-1-methyl-2-nitrobenzene on a laboratory scale. Following the synthesis, which often results in a mixture of products, flash chromatography using a silica (B1680970) gel stationary phase and a suitable solvent system (e.g., a hexane/ethyl acetate (B1210297) or cyclohexane/chloroform gradient) effectively separates the target compound from unreacted starting material and over-brominated products. acs.orgscientificupdate.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Derivatization Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly useful for confirming the success of derivatization reactions involving 4-(bromomethyl)-1-methyl-2-nitrobenzene.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The nitro group (-NO₂) gives rise to two very strong and characteristic absorption bands. spectroscopyonline.com

Asymmetric stretch: Typically appears in the region of 1500-1560 cm⁻¹.

Symmetric stretch: Typically appears in the region of 1335-1370 cm⁻¹. The presence of these two intense peaks provides strong evidence for the nitro functionality. Additional characteristic peaks would include those for aromatic C-H stretches (above 3000 cm⁻¹) and the C-Br stretch of the bromomethyl group (typically in the 600-700 cm⁻¹ range).

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of light. nsf.gov It is also highly sensitive to the nitro group's vibrational modes. The symmetric stretch of the nitro group often produces a particularly strong and easily identifiable Raman peak. morressier.com Raman spectroscopy is useful for analyzing samples in various states and can provide a "fingerprint" of the molecule, helping to confirm structural changes that occur during derivatization studies.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | FTIR/Raman |

| -NO₂ | Asymmetric Stretch | 1500 - 1560 | FTIR (Strong) |

| -NO₂ | Symmetric Stretch | 1335 - 1370 | FTIR/Raman (Strong) |

| Aromatic C=C | Stretch | 1450 - 1600 | FTIR/Raman |

| -CH₂Br | C-Br Stretch | 600 - 700 | FTIR |

Theoretical and Computational Chemistry Studies on 4 Bromomethyl 1 Methyl 2 Nitrobenzene

Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the direct calculation of molecular properties from first principles. For 4-(Bromomethyl)-1-methyl-2-nitrobenzene, QM investigations are crucial for elucidating its fundamental electronic characteristics and inherent reactivity.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules of moderate size.

In the study of 4-(Bromomethyl)-1-methyl-2-nitrobenzene, DFT calculations, often using functionals like B3LYP or PBE0 with a basis set such as 6-311+G(d,p), would first be employed to determine the molecule's optimized ground-state geometry. From this optimized structure, a wealth of electronic information can be extracted. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaip.org The energy and spatial distribution of these orbitals are critical indicators of reactivity. The HOMO typically indicates sites susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. For this molecule, the LUMO is expected to be distributed across the nitro-substituted benzene (B151609) ring and the σ* anti-bonding orbital of the C-Br bond, indicating susceptibility to both nucleophilic aromatic reactions and substitution at the benzylic carbon.

Furthermore, DFT is used to map reaction energy profiles. By calculating the energies of reactants, transition states (TS), and products, one can determine activation energies (Ea) and reaction enthalpies (ΔH). This is particularly valuable for assessing the competition between possible reaction pathways, such as the SN1 and SN2 mechanisms for nucleophilic substitution at the bromomethyl group. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Frontier Orbital Energies This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -8.95 | π-system of the benzene ring |

| LUMO | -1.78 | π-system of the nitrobenzene (B124822) ring and σ-orbital of the C-Br bond |

| HOMO-LUMO Gap | 7.17 | N/A |

Table 2: Illustrative DFT Energy Profile for a Hypothetical SN2 Reaction (with Nu⁻) This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (C₈H₈BrNO₂ + Nu⁻) | 0.0 |

| Transition State ([Nu---CH₂(C₇H₆NO₂)---Br]⁻) | +18.5 |

| Products (C₈H₈NO₂Nu + Br⁻) | -25.0 |

While DFT is highly efficient, its accuracy depends on the chosen functional. High-level ab initio methods, which are derived directly from quantum mechanical principles without empirical parameters, provide a way to benchmark the performance of DFT. peerj.com Methods like Møller-Plesset perturbation theory (MP2) and, particularly, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating molecular energies. nih.govrsc.org

Due to their immense computational cost, these methods are typically not used for full geometry optimizations or reaction path following on a molecule of this size. Instead, they are used to perform single-point energy calculations on the geometries obtained from DFT. By comparing the DFT-calculated reaction energies with those from CCSD(T) calculations (extrapolated to the complete basis set limit), a correction factor can be determined, or confidence in the chosen DFT functional can be established. This ensures the reliability of the broader computational investigation. acs.org

Table 3: Comparison of DFT and Benchmark Ab Initio Calculation for a Hypothetical Reaction Barrier This table presents hypothetical data for illustrative purposes.

| Method | Calculated Activation Energy (kcal/mol) | Deviation from Benchmark (kcal/mol) |

|---|---|---|

| DFT (B3LYP/6-311+G(d,p)) | 18.5 | -1.2 |

| CCSD(T)/CBS (Benchmark) | 19.7 | 0.0 |

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis

While QM calculations provide a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of molecular motion and the influence of the surrounding environment.

For 4-(Bromomethyl)-1-methyl-2-nitrobenzene, MD simulations would typically be performed by placing the molecule in a box filled with explicit solvent molecules (e.g., water, DMSO, or acetonitrile). Using a force field to describe the interactions between atoms, the simulation solves Newton's equations of motion iteratively, tracking the trajectory of every atom over time (typically nanoseconds to microseconds).

These simulations are invaluable for conformational analysis. The flexibility of the molecule, particularly the rotation of the bromomethyl and nitro groups relative to the benzene ring, can be quantified. The simulation can reveal the most populated conformations and the energy barriers between them. Furthermore, MD is the primary method for studying solvent effects. It allows for the analysis of the solvation shell around the molecule, the quantification of solute-solvent interactions like hydrogen bonding, and the determination of how the solvent influences conformational preferences and reaction dynamics. nrel.govresearchgate.net

Table 4: Illustrative MD Results for Key Dihedral Angles in Different Solvents This table presents hypothetical data for illustrative purposes.

| Dihedral Angle | Solvent | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|---|

| C-C-C-Br (Bromomethyl torsion) | Water | 88.5 | ± 15.2 |

| Toluene (B28343) | 95.1 | ± 20.5 | |

| C-C-N-O (Nitro group torsion) | Water | 25.3 | ± 8.9 |

| Toluene | 23.8 | ± 9.5 |

Prediction of Novel Reaction Pathways and Product Formations

A significant application of computational chemistry is the in silico discovery of new reactions or the elucidation of complex reaction mechanisms. By combining QM calculations of potential energy surfaces with techniques for locating transition states (e.g., Berny optimization or nudged elastic band methods), researchers can map out entire reaction networks. mit.edu

For 4-(Bromomethyl)-1-methyl-2-nitrobenzene, this approach can be used to predict the feasibility of various transformations beyond simple nucleophilic substitution. For instance, one could explore pathways for intramolecular reactions, radical-mediated processes, or reductive transformations of the nitro group. nih.gov By comparing the calculated activation barriers for these different pathways, it is possible to predict which products are kinetically favored under a given set of conditions. This predictive capability can identify unexpected side products or suggest novel synthetic routes that might not be intuitively obvious.

Table 5: Hypothetical Comparison of Activation Energies for Competing Reaction Pathways This table presents hypothetical data for illustrative purposes.

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| SN2 Substitution | Backside attack by a nucleophile at the benzylic carbon | 19.7 |

| SN1 Substitution | Formation of a benzylic carbocation intermediate | 28.4 |

| Nitro Group Reduction (Initial Step) | Single electron transfer to the nitro group | 22.1 |

Structure-Reactivity Relationship (SRR) Modeling for Derivatives

Structure-Reactivity Relationship (SRR) modeling, a concept closely related to Quantitative Structure-Activity Relationships (QSAR), aims to build mathematical models that correlate a molecule's structural or electronic features with its chemical reactivity. dergipark.org.trdergipark.org.tr